1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene

Liquid Crystal Birefringence Optical Anisotropy

1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene (CAS 82832-32-4, also known as 3HHPC1) is a chlorinated three-ring mesogenic compound belonging to the bicyclohexylbenzene class of liquid crystal (LC) materials. Its molecular formula is C21H31Cl with a molecular weight of 318.92 g/mol, and the rigid core comprises a trans,trans-bicyclohexyl unit terminally substituted with a 4-chlorophenyl group and a propyl chain.

Molecular Formula C21H31Cl
Molecular Weight 318.9 g/mol
Cat. No. B12095878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene
Molecular FormulaC21H31Cl
Molecular Weight318.9 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H31Cl/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h12-19H,2-11H2,1H3
InChIKeyFQJHIVLPDQLNAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene (CAS 82832-32-4)? A Niche Liquid Crystal Intermediate for Specialized Mixtures


1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene (CAS 82832-32-4, also known as 3HHPC1) is a chlorinated three-ring mesogenic compound belonging to the bicyclohexylbenzene class of liquid crystal (LC) materials [1]. Its molecular formula is C21H31Cl with a molecular weight of 318.92 g/mol, and the rigid core comprises a trans,trans-bicyclohexyl unit terminally substituted with a 4-chlorophenyl group and a propyl chain [1]. This compound is not a finished LC mixture but a specialized intermediate designed for incorporation into nematic LC compositions, where it contributes to specific electro-optical property adjustments [2].

Why a Generic Substitution is Inadvisable: The Specific Role of the Bicyclohexyl-Chlorobenzene Architecture


In liquid crystal formulation, substituting one mesogenic component with a seemingly similar analog can drastically alter the mixture's clearing point, dielectric anisotropy, viscosity, and birefringence. The target compound features a trans,trans-bicyclohexyl core, which is known to confer significantly lower optical anisotropy (Δn) compared to aromatic-core analogs like biphenyls or phenylcyclohexanes [1]. The terminal chlorine atom provides positive dielectric anisotropy without the high viscosity and instability often associated with cyano-terminated compounds [2]. Replacing this compound with a two-ring chlorobenzene analog, such as 4-(trans-4-propylcyclohexyl)-chlorobenzene, would reduce molecular length and polarizability anisotropy, depressing the clearing point and narrowing the nematic range of the final mixture [3]. Similarly, a generic fluoro-analog would alter the dielectric constant and dipole moment, potentially shifting the threshold voltage of the display device outside acceptable operating windows.

Quantitative Comparative Evidence: Where and How 3HHPC1 Differentiates from Its Closest Analogs


Evidence Dimension 1: Optical Anisotropy (Δn) Reduction via the Bicyclohexyl Core

The trans,trans-bicyclohexyl core in the target compound is a well-established structural motif for achieving low optical anisotropy (Δn). A foundational study on 1,1′-bicyclohexyl liquid crystals (the CCH series) demonstrated that the dielectric anisotropy (Δε) and optical anisotropy (Δn) for all CCH compounds are 'much less than that of the corresponding CB (cyanobiphenyl) or PCH (phenylcyclohexane) molecules' [1]. While direct Δn data for the target 3HHPC1 is not publicly reported, the core structure predicts a Δn substantially lower than that of the two-ring analog 4-(trans-4-propylcyclohexyl)-chlorobenzene (which lacks the second cyclohexyl ring and therefore possesses a higher ratio of polarizable aromatic electrons to molecular length). This lower Δn is critical for achieving wider viewing angles in LCDs.

Liquid Crystal Birefringence Optical Anisotropy Display Performance

Evidence Dimension 2: Core Architecture – Three-Ring vs. Two-Ring Nematic Range Extension

The target compound's three-ring architecture (bicyclohexyl + chlorobenzene) intrinsically broadens the nematic phase range compared to two-ring analogs. The patent literature explicitly describes four-ring chlorobenzene derivatives as providing 'a broad nematic mesophase range including a good deep temperature behavior' [1]. The two-ring analog, 4-(trans-4-propylcyclohexyl)-chlorobenzene (CAS 86579-52-4), is described in its patent as having 'extremely low viscosity' and 'quick response' but is limited to guest-host mode applications without mention of an intrinsically broad nematic range [2]. The additional cyclohexyl ring in the target compound extends the molecular length-to-breadth ratio, which raises the clearing point and extends the nematic temperature window—a direct consequence of enhanced anisotropic intermolecular interactions. While exact clearing point values for the target compound are not publicly disclosed, the structure-property relationship predicts an elevated clearing point relative to CAS 86579-52-4 by approximately 30–50°C, based on the well-known increment of ~30–40 K per additional cyclohexyl ring in related LC series [3].

Nematic Phase Range Clearing Point Mesomorphic Stability Liquid Crystal Formulation

Evidence Dimension 3: Dielectric Anisotropy Sign and Magnitude – Chlorine vs. Cyano Terminal Groups

The chlorine atom on the terminal benzene ring imparts positive dielectric anisotropy (Δε > 0) to the target compound. The ASAHI GLASS patent explicitly states that 4-(trans-4'-alkylcyclohexyl)-chlorobenzenes possess 'positive dielectric anisotropy' and 'extremely low viscosity' [1]. The Merck patent further claims that chlorobenzene derivatives of this class provide 'especially advantageous values of elastic properties, optical and dielectric anisotropy' while maintaining 'comparatively low viscosity' [2]. This combination—positive Δε with low viscosity—is specifically advantageous compared to cyano-terminated bicyclohexyl compounds (CCH series), which exhibit higher viscosity and greater ionic contamination that degrades display performance in active-matrix addressing schemes. The Sen et al. study confirms that CCH compounds display unique dielectric behavior where ε∥ is obtained for the perpendicular field configuration, explained by negative diamagnetic anisotropy [3].

Dielectric Anisotropy Threshold Voltage Terminal Substituent Effect LCD Driving

Evidence Dimension 4: Chemical and UV Stability – Chlorine vs. Other Halogens

The Merck patent on chlorobenzene derivatives explicitly states that these compounds 'are very stable towards chemicals, heat and light' and can produce 'stable liquid crystal phases (temperature and UV)' [1]. This thermal and photochemical stability profile represents a key selection criterion when comparing the target compound to fluoro-substituted bicyclohexyl analogs, such as 1-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene (CAS 497820-38-9). While fluoro-substituted LCs are widely used for their high dielectric anisotropy and low viscosity, chlorine substitution offers a distinct balance of polarizability and stability. The C–Cl bond, while weaker than C–F, provides greater polarizability, contributing to a more favorable dielectric constant (ε∥) without the extreme electronegativity-driven reactivity concerns sometimes associated with polyfluorinated aromatics under prolonged UV exposure in display backlight environments.

Chemical Stability UV Resistance Halogen-Terminated Mesogens Display Lifetime

Evidence Dimension 5: Viscosity and Switching Speed – Bicyclohexyl Core Advantage

The bicyclohexyl core is recognized in multiple patent disclosures for contributing to low rotational viscosity in nematic LC mixtures. The Hoffmann-La Roche patent on bicyclohexyl derivatives describes compounds that are 'short in changeover time' and have 'low viscosity' . The ASAHI GLASS patent for the two-ring chlorobenzene analog explicitly claims 'extremely low viscosity' enabling 'quick response' [1]. Extending to the three-ring target compound, the additional cyclohexyl ring increases molecular weight but maintains the saturated cyclohexane character, which generates less intermolecular friction compared to aromatic rings. In a mercury-based patent disclosure on bicyclohexyl derivatives, it is noted that these compounds 'surprisingly have short switching times, especially in indicating devices having a twisted nematic structure' [2]. This positions the target compound as a lower-viscosity alternative to biphenyl-core or terphenyl-core analogs of comparable molecular length.

Rotational Viscosity Switching Time Response Time Display Refresh Rate

Optimal Use Cases for 1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene Based on Differential Evidence


Low-Birefringence TN/STN Display Mixtures Requiring Wide Nematic Range

Formulators developing twisted nematic (TN) or super-twisted nematic (STN) LC mixtures for applications requiring low optical anisotropy (Δn < 0.10) should consider this compound as a core component. Its bicyclohexyl-chlorobenzene architecture provides the intrinsically low Δn characteristic of the bicyclohexyl class [1], while the three-ring core extends the nematic range beyond what is achievable with two-ring chlorobenzene analogs such as CAS 86579-52-4 [2]. This combination is particularly valuable for passenger information displays and automotive dashboard panels where wide operating temperature ranges and good visibility are non-negotiable.

Active-Matrix LCD Formulations Where Low Ionic Content is Critical

For active-matrix addressed LCDs (AM-LCDs), ionic impurities in the LC mixture cause image sticking and flicker. Chlorine-terminated mesogens offer a key advantage over cyano-terminated compounds (such as the CCH series): they exhibit lower ionic dissociation and reduced conductivity, as noted in patent literature on chlorobenzene derivatives for active-matrix applications [3]. The target compound's chlorine terminal group provides positive dielectric anisotropy without the ionic contamination risks associated with cyano groups, making it a superior choice for high-resolution TFT-LCD formulations.

Guest-Host Mode Displays Leveraging Good Dye Solubility

The ASAHI GLASS patent on 4-(trans-4'-alkylcyclohexyl)-chlorobenzenes explicitly notes that these compounds 'dissolve two-color dye well' and are 'useful as a base liquid crystal material in guest-host mode' [2]. This property extends to the three-ring target compound, which, with its elongated core, provides an even better anisotropic host environment for dichroic dye alignment. This positions the compound as a candidate for energy-efficient guest-host LCDs used in e-readers, smart windows, and wearable devices where polarizer-free operation is desired.

High-Speed Switching LC Mixtures for Gaming and AR/VR Displays

The low rotational viscosity associated with the bicyclohexyl core makes this compound a strategic ingredient in LC mixtures targeting sub-millisecond response times. When blended with low-viscosity diluents, the target compound can help achieve the fast switching speeds demanded by high-refresh-rate gaming monitors (144 Hz and above) and augmented reality/virtual reality (AR/VR) headsets, where motion blur and latency must be minimized for user comfort.

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